methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 4-methoxybenzenesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl groups can influence the compound’s reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]propanoate: Similar structure but with a propanoate group instead of an acrylate group.
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]butanoate: Similar structure but with a butanoate group.
Uniqueness
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-24-14-6-8-15(9-7-14)28(22,23)18(19(21)27-4)12-20-13-5-10-16(25-2)17(11-13)26-3/h5-12,20H,1-4H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHMJZDAKVKHBJ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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